molecular formula C19H25N3O2 B1662351 AA29504 CAS No. 945828-50-2

AA29504

Número de catálogo: B1662351
Número CAS: 945828-50-2
Peso molecular: 327.4 g/mol
Clave InChI: SCOOTUMXCXKEAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOTUMXCXKEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945828-50-2
Record name 945828-50-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descripción

Historical Context of Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Modulators and the Emergence of AA29504

Historically, the modulation of GABAARs has been a cornerstone of neuropharmacology. Compounds such as benzodiazepines and barbiturates have been used for decades due to their positive allosteric modulation of GABAAR function, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgfishersci.atwikipedia.org Benzodiazepines typically bind to a site between the alpha and gamma subunits, increasing the frequency of channel opening, while barbiturates can increase the duration of channel opening and directly activate the receptor at higher concentrations. wikipedia.orgwikipedia.org However, the widespread use of these non-selective modulators has been associated with limitations, including sedation, motor impairment, tolerance, dependence, and potential for abuse. ontosight.aifishersci.atwikipedia.orgcenmed.com

The recognition of the diverse subunit composition of GABAARs (including α1-6, β1-3, γ1-3, δ, ε, π, and θ subunits) and the distinct functional and pharmacological properties conferred by these different combinations has driven the search for subtype-selective modulators. wikipedia.orgontosight.aiwikipedia.orgcenmed.comlipidmaps.org Delta (δ)-containing GABAARs, often located extrasynaptically, mediate a sustained or "tonic" inhibitory current that plays a significant role in regulating neuronal excitability. wikipedia.orgfishersci.caciteab.com Unlike the more common synaptic GABAARs containing gamma2 (γ2) subunits, δ-GABAARs are generally insensitive to classical benzodiazepines. wikipedia.orgmims.com The unique properties and localization of δ-GABAARs have made them attractive targets for developing novel therapeutic agents with potentially improved side effect profiles. wikipedia.orgbiorxiv.orgbiorxiv.org

This compound, chemically known as [2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester, emerged in this context as a compound structurally related to the potassium channel opener retigabine. biorxiv.orgbiorxiv.orggoogle.com Initial investigations revealed that this compound interacts with GABAARs, particularly those containing the delta subunit. biorxiv.orgbiorxiv.orggoogle.com

Rationale for Investigating Selective GABAAR Modulators: The Case of this compound

The primary rationale for investigating selective GABAAR modulators stems from the desire to dissociate the desired therapeutic effects (e.g., anxiolysis, anticonvulsant activity) from the undesirable side effects (e.g., sedation, motor incoordination) often associated with non-selective agents that modulate multiple GABAAR subtypes. fishersci.atsigmaaldrich.com Different GABAAR subtypes are known to mediate distinct physiological functions. For instance, α1-containing receptors have been linked to sedation and amnesia, while α2- and α3-containing receptors are thought to be involved in anxiolysis and muscle relaxation. mims.comsigmaaldrich.com δ-containing receptors, mediating tonic inhibition, are implicated in modulating neuronal excitability and have been suggested as targets for disorders like epilepsy, schizophrenia, stress, and anxiety. wikipedia.orgfishersci.canih.gov

This compound has garnered interest due to its observed selectivity profile for δ-containing GABAARs. Electrophysiological studies using recombinant receptors have indicated that this compound acts as both an agonist and a positive allosteric modulator (Ago-PAM) of δ-GABAARs. biorxiv.orgbiorxiv.orggoogle.com It has been found to be a more potent and effective agonist at δ-GABAARs compared to γ2-GABAARs. biorxiv.orgbiorxiv.orgnih.gov Furthermore, this compound positively modulated the activity of recombinant δ-GABAARs more effectively than γ2-GABAARs, with comparable potency. biorxiv.orgbiorxiv.orgnih.gov This differential modulation suggests that this compound can preferentially enhance the function of δ-containing receptors.

Compared to other compounds known to modulate δ-GABAARs, such as DS2, this compound has demonstrated superior brain permeability in research settings, making it a more promising tool for in vivo studies of extrasynaptic GABAAR transmission in the CNS. biorxiv.orggoogle.comnih.gov This combination of subtype selectivity and favorable pharmacokinetic properties in research models provides a strong rationale for its investigation as a tool to understand the specific roles of δ-GABAARs in brain function and dysfunction.

Overview of this compound as a Research Tool in Central Nervous System (CNS) Studies

This compound is utilized as a pharmacological tool to probe the function of GABAARs, particularly focusing on the contribution of δ-containing subtypes and tonic inhibition in the CNS. biorxiv.orgnih.gov Its functional properties have been characterized using various electrophysiological techniques, including studies in acutely prepared brain slices, cultured neurons, and recombinant receptor systems expressed in cell lines like HEK293 cells or Xenopus oocytes. biorxiv.orggoogle.comnih.gov

Research findings using this compound have provided detailed insights into its interactions with GABAARs. Studies employing radioligand binding assays, such as those using [³H]EBOB and [³H]muscimol, have helped to further delineate its modulatory effects. biorxiv.orgbiorxiv.orgnih.gov For instance, this compound has been shown to displace [³H]EBOB binding in a concentration-dependent manner in recombinant receptors containing α6β3γ2, α6β3δ, and α6β3 subunits, indicating allosteric agonist activity. biorxiv.orgnih.gov Interestingly, this compound also demonstrated a concentration-dependent stimulation of [³H]muscimol binding to γ2-GABAARs, a phenomenon attributed to the compound shifting the low-affinity γ2-GABAARs towards a higher affinity desensitized state. biorxiv.orgbiorxiv.orggoogle.comnih.govwikidata.org This effect was notably absent in δ-GABAARs. biorxiv.orgbiorxiv.orggoogle.comnih.gov Furthermore, this compound has been shown to left-shift the EC₅₀ for GABA and gaboxadol (B1217033) (THIP) at both α1β3γ2s and α4β3δ receptors expressed in Xenopus oocytes, indicating positive allosteric modulation. wikipedia.org The maximum GABA response was increased at α4β3δ receptors but not at α1β3γ2s receptors. wikipedia.org

In studies using rat cortical brain slices and mouse dentate gyrus granule cells, this compound at a concentration of 1 μM was found to enhance both phasic and tonic currents induced by THIP. biorxiv.orgnih.gov These findings support its role in modulating extrasynaptic GABAARs. biorxiv.orgnih.gov

Beyond in vitro and ex vivo electrophysiology, this compound has also been employed in in vivo studies to explore the behavioral correlates of modulating δ-GABAARs and extrasynaptic transmission. biorxiv.orggoogle.comnih.gov These studies utilize this compound as a tool to investigate the role of extrasynaptic GABAARs in various CNS functions and in animal models relevant to neurological and psychiatric conditions. biorxiv.orgnih.govnih.gov Its brain permeability in research models facilitates these in vivo investigations. google.comnih.gov

Molecular Mechanisms of Action of Aa29504 on Gabaergic Systems

AA29504 Allosteric Modulation of GABAAR Subtypes

The modulatory effects of this compound have been extensively studied on various recombinant GABAAR subtypes, revealing distinct actions depending on the receptor subunit composition. utu.finih.govresearchgate.netnih.gov

Agonist and Positive Allosteric Modulator (Ago-PAM) Activity at δ-GABAARs

This compound functions as both an agonist and a positive allosteric modulator at δ-GABAARs. Electrophysiological studies using recombinant receptors have demonstrated that this compound is a more potent and effective agonist at δ-GABAARs compared to γ2-GABAARs. utu.finih.govresearchgate.netnih.gov As a positive allosteric modulator, this compound enhances the activity of δ-GABAARs more effectively than that of γ2-GABAARs, although no significant differences in potency have been observed between these subtypes for positive modulation. utu.finih.govresearchgate.netnih.gov This dual Ago-PAM activity contributes to its influence on neuronal excitability, particularly through extrasynaptic δ-GABAARs. utu.firesearchgate.net

Comparative Modulatory Efficacy of this compound on δ-GABAARs versus γ2-GABAARs

Research highlights a clear difference in the modulatory efficacy of this compound between δ-containing and γ2-containing GABAARs. This compound positively modulates the activity of recombinant δ-GABAARs to a substantially higher level than γ2-GABAARs, relative to the maximum GABA-evoked current. utu.finih.govnih.gov While the δ subunit is a key determinant of this differential efficacy, the identity of the α subunit also plays a significant role. nih.gov This preferential modulation of δ-GABAARs suggests a mechanism for selectively influencing tonic inhibitory currents. utu.firesearchgate.netnih.gov

The table below summarizes the comparative modulatory efficacy of this compound on δ-GABAARs versus γ2-GABAARs based on electrophysiological studies:

Receptor SubtypeAgonist Potency (vs. γ2-GABAARs)Agonist Efficacy (vs. γ2-GABAARs)Positive Allosteric Modulation Efficacy (vs. γ2-GABAARs)Positive Allosteric Modulation Potency (vs. γ2-GABAARs)
δ-GABAARsMore potent utu.finih.govresearchgate.netnih.govMore effective utu.finih.govresearchgate.netnih.govMore effective utu.finih.govresearchgate.netnih.govNo significant difference utu.finih.govresearchgate.netnih.gov
γ2-GABAARsLess potent utu.finih.govresearchgate.netnih.govLess effective utu.finih.govresearchgate.netnih.govLess effective utu.finih.govresearchgate.netnih.govNo significant difference utu.finih.govresearchgate.netnih.gov

Influence of this compound on Ligand Binding Properties of GABAARs

This compound influences the binding properties of GABAAR ligands, and these effects vary depending on the receptor subtype. Studies using radioligand binding assays, such as with [3H]EBOB and [3H]muscimol, have provided insights into these interactions. utu.finih.govresearchgate.netnih.gov

This compound can displace [3H]EBOB binding to recombinant GABAARs in a concentration-dependent manner, indicating allosteric agonist activity. utu.finih.gov This GABA-independent displacement has been observed across different subunit combinations, including α6β3γ2, α6β3δ, and α6β3. nih.gov

Interestingly, this compound demonstrates a concentration-dependent stimulation of [3H]muscimol binding to γ2-GABAARs, an effect that is absent in δ-GABAARs. utu.finih.govresearchgate.netnih.gov This stimulation in γ2-GABAARs is attributed to this compound shifting the low-affinity state of the receptor towards a higher-affinity desensitized state, thereby increasing the availability of sites capable of binding agonists like muscimol (B1676869) with high affinity. utu.finih.govresearchgate.netnih.gov this compound has also been shown to increase the high-affinity binding of [3H]muscimol and [3H]GABA to native GABAARs in mouse forebrain. nih.gov

Data from radioligand binding assays illustrating the influence of this compound:

RadioligandReceptor TypeThis compound EffectNotes
[3H]EBOBRecombinant GABAARsConcentration-dependent displacement utu.finih.govIndicates allosteric agonist activity utu.finih.gov
[3H]muscimolγ2-GABAARsConcentration-dependent stimulation of binding utu.finih.govresearchgate.netnih.govAttributed to shift to high-affinity desensitized state utu.finih.govresearchgate.netnih.gov
[3H]muscimolδ-GABAARsNo significant stimulation of binding utu.finih.govresearchgate.netnih.govEffect observed in γ2-GABAARs is absent utu.finih.govresearchgate.netnih.gov
[3H]muscimolNative GABAARs (mouse forebrain)Increased high-affinity binding nih.govHigher enhancement in δKO mice compared to WT mice nih.gov
[3H]GABANative GABAARs (mouse forebrain)Increased high-affinity binding nih.govHigher enhancement in δKO mice compared to WT mice nih.gov

Subunit Specificity and Allosteric Binding Sites of this compound

This compound exhibits subunit specificity in its modulation of GABAARs, with a preference for receptors containing the δ subunit. nih.govnih.govrndsystems.commedchemexpress.com The allosteric binding site of this compound has been investigated to understand the molecular basis of its selective actions.

Preferential Modulation of α4β3δ-containing Extrasynaptic GABAARs

This compound preferentially modulates α4β3δ-containing extrasynaptic GABAARs. nih.govnih.govrndsystems.commedchemexpress.com These receptors are key mediators of tonic inhibition in the brain. Studies using recombinant receptors expressed in systems like Xenopus oocytes have shown that this compound displays a stronger modulatory effect on α4β3δ receptors compared to α1β3γ2S receptors. rndsystems.comtocris.com This preferential modulation is evident in its ability to enhance the maximum response to GABA at α4β3δ receptors, while having no effect on the maximum GABA response at α1β3γ2S receptors at certain concentrations. researchgate.netnih.gov

Modulation of α1β3γ2S-containing Receptors by this compound

While this compound shows preferential modulation of δ-containing receptors, it also modulates α1β3γ2S-containing receptors, albeit with lower efficacy. nih.govnih.govrndsystems.commedchemexpress.com Studies have shown that this compound can decrease the EC50 for GABA acting at both α4β3δ and α1β3γ2S receptors, indicating an increase in GABA potency at both subtypes. nih.gov However, the enhancement of the maximum GABA response is significantly greater or exclusive to δ-containing receptors. researchgate.netnih.gov The distinct influence of this compound on ligand binding properties, such as the stimulation of [3H]muscimol binding specifically at γ2-GABAARs, further highlights the differences in its interaction with γ2-containing receptors compared to δ-containing receptors. utu.finih.govresearchgate.netnih.gov

The proposed allosteric binding site for this compound is located in the transmembrane β(+)/α(-) interface of the GABAAR, a site also targeted by other modulators such as etomidate (B1671615). nih.govbiorxiv.orgbiorxiv.org However, unlike some modulators targeting this site, this compound does not exhibit a substantial β2/β3-over-β1 preference, suggesting complexities in the allosteric modulation at this interface. nih.gov

Identification of this compound Binding Site in the Transmembrane β(+)/α(-) Interface of GABAARs

Research suggests that this compound acts through an allosteric site located within the transmembrane (TMD) β(+)/α(-) interface of the GABAAR nih.gov. This proposed binding site is based on functional studies involving numerous mutant GABAARs and in silico analysis of the low-energy conformations of this compound nih.gov. The β(+)/α(-) interface is one of several inter-subunit interfaces within the TMD that can potentially accommodate modulatory ligands biorxiv.org.

Comparison of this compound Binding Site with Etomidate and other Modulators

The transmembrane β(+)/α(-) interface is also recognized as a binding site for several other modulators, including the general anesthetic etomidate biorxiv.orgmdpi.comfrontiersin.org. This site is distinct from the high-affinity benzodiazepine (B76468) binding site located at the α(+)/γ(-) interface in the extracellular domain biorxiv.orgwikipedia.org. While both this compound and etomidate are proposed to bind to the TMD β(+)/α(-) interface, studies comparing their effects on mutant receptors suggest that this compound does not mediate its effect through the exact same site as DS2, another compound targeting a TMD interface biorxiv.org. Etomidate and other modulators like propofol (B549288) and neurosteroids are also known to bind to inter-transmembrane sites, some of which are in the vicinity of the desensitization gate researchgate.net. Unlike some modulators targeting this region, this compound did not show a substantial preference for β2/β3 over β1-containing GABAARs, which challenges the idea that ligands targeting this site always exhibit this subtype selectivity profile nih.gov.

Impact of this compound on Phasic and Tonic GABAAR Currents

This compound has been shown to modulate both phasic and tonic GABAAR-mediated currents researchgate.netnih.gov.

Enhancement of Phasic Currents by this compound

This compound has been found to enhance phasic currents. In studies using rat cortical brain slices and mice dentate gyrus granule cells, this compound at a concentration of 1 μM was observed to enhance both phasic and tonic currents induced by the GABAAR superagonist THIP utu.finih.gov. It has also been shown to enhance phasic inhibition in murine dentate gyrus granule cells when applied alone or co-applied with THIP researchgate.net. The potentiation of phasic currents by this compound may involve the recruitment of perisynaptic delta-containing receptors to participate in synaptic phasic inhibition, particularly in the dentate gyrus researchgate.net.

Potentiation of Tonic Currents by this compound

This compound is a known potentiator of tonic currents, particularly those mediated by delta-containing GABAARs utu.firesearchgate.netresearchgate.net. Studies have demonstrated that this compound significantly enhances tonic currents in various neuronal preparations researchgate.netnih.govresearchgate.net. For instance, in dentate gyrus granule cells from mouse brain slices, 1 μM this compound caused a 4.2-fold potentiation of a tonic current induced by THIP researchgate.net. In interneurons, the potentiation was 2.6-fold researchgate.net. This compound at 1 μM concentration also induced a small tonic current by itself in cultured neurons, demonstrating GABA(A) receptor agonism even in the absence of an applied agonist researchgate.net. This potentiation of tonic currents is considered a major action of this compound, primarily mediated through alpha(4)beta(3)delta-containing GABA(A) receptors researchgate.net.

Role of Extrasynaptic GABAARs in this compound-Mediated Modulation of Tonic Inhibition

Extrasynaptic GABAARs, particularly those containing the delta subunit, are primarily responsible for mediating tonic inhibition biorxiv.orgnih.gov. This compound's behavioral effects have been associated with its modulation of extrasynaptic GABAARs, highlighting its utility as a tool to explore the role of extrasynaptic GABAAR transmission in the central nervous system utu.finih.gov. This compound potentiates delta-containing GABAARs to enhance tonic inhibition researchgate.net. The unique pharmacological properties of delta-containing GABAARs make them attractive targets for selective and persistent modulation of neuronal excitability, and this compound acts as an agonist and positive allosteric modulator of these receptors utu.firesearchgate.net.

Data Table: Effects of this compound on GABAAR Currents

PreparationThis compound ConcentrationEffect on Phasic Current (vs. Control/THIP)Effect on Tonic Current (vs. Control/THIP)Reference
Rat cortical brain slices1 μMEnhancedEnhanced utu.finih.gov
Mice dentate gyrus granule cells1 μMEnhancedEnhanced utu.finih.gov
Murine dentate gyrus granule cells1 μMEnhanced (alone or with THIP)Enhanced (alone or with THIP) researchgate.net
Mouse dentate gyrus granule cells1 μM-4.2-fold potentiation (with THIP) researchgate.net
Mouse dentate gyrus interneurons1 μM-2.6-fold potentiation (with THIP) researchgate.net
Cultured neurons1 μM-Induced small tonic current (GABA-free) researchgate.net

Preclinical Investigations of Aa29504 in Neurobiological Models

In Vitro Electrophysiological Characterization of AA29504

In vitro electrophysiological studies have been crucial in understanding the direct effects of this compound on GABAAR function in controlled environments. These investigations have utilized recombinant receptor systems and acutely prepared brain slices to delineate the compound's mechanisms of action and subtype selectivity.

Studies in Recombinant Receptor Systems (e.g., Xenopus Oocytes, HEK293 Cells)

Recombinant receptor systems, such as Xenopus oocytes and HEK293 cells, have been employed to study the effects of this compound on specific combinations of GABAAR subunits. Studies using recombinant receptors expressed in HEK293 cells have shown that this compound exhibits higher efficacy as an agonist on δ-GABAARs compared to γ2-GABAARs in the GABA-independent displacement of [3H]EBOB binding. utu.finih.govresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua this compound was found to displace [3H]EBOB binding to α6β3, α6β3δ, and α6β3γ2 receptor subtypes in a concentration-dependent manner. utu.fi The calculated IC50 values for this displacement were 0.4 ± 0.02 μM for α6β3, 1.1 ± 0.2 μM for α6β3δ, and 11.1 ± 1.4 μM for α6β3γ2 receptors. utu.fi

In Xenopus oocytes, this compound (1 μM) has been shown to positively regulate GABAARs. medchemexpress.com While this compound did not show agonist activity at α1β3γ2s or α4β3δ GABAARs expressed in Xenopus oocytes at 1 μM, it did left-shift the EC50 for GABA and gaboxadol (B1217033) (THIP) at both receptor types. researchgate.net

Investigations in Acutely Prepared Brain Slices (e.g., Rat Cortical Brain Slices, Mouse Dentate Gyrus)

Studies in acutely prepared brain slices have provided insights into the effects of this compound on native neuronal circuits. In rat cortical brain slices and mouse dentate gyrus granule cells, this compound at a concentration of 1 μM was found to enhance both phasic and tonic currents induced by the GABAAR superagonist THIP. utu.firesearchgate.netnih.gov In mouse dentate gyrus granule cells, this compound (1 μM) caused a 4.2-fold potentiation of a tonic current induced by THIP (1 μM), while interneurons showed a 2.6-fold potentiation. nih.gov this compound (1 μM) also increased the amplitude and prolonged the decay of miniature inhibitory postsynaptic currents (mIPSCs) in granule cells, an effect that was blocked by Zn²⁺. nih.gov Additionally, this compound (1 μM) induced a small tonic current (12.7 ± 3.2 pA) on its own in dentate gyrus granule cells. nih.gov

Analysis of this compound Effects on GABA Efficacy and Potency in Different GABAAR Subtypes

This compound exhibits differential effects on the efficacy and potency of GABA at various GABAAR subtypes. Based on electrophysiological studies using recombinant receptors, this compound was found to be a more potent and effective agonist in δ-GABAARs than in γ2-GABAARs. utu.finih.govresearchgate.netnih.govresearchgate.net this compound positively modulated the activity of recombinant δ-GABAARs more effectively than γ2-GABAARs, although no significant differences were noted in terms of potency. utu.finih.govresearchgate.netnih.gov

Interestingly, this compound demonstrated a concentration-dependent stimulation of [3H]muscimol binding to γ2-GABAARs, which was not observed with δ-GABAARs. utu.finih.govresearchgate.netnih.govresearchgate.net This effect on γ2-GABAARs is attributed to this compound shifting the low-affinity γ2-GABAAR towards a higher affinity desensitized state, thereby increasing the number of sites capable of binding GABAAR agonists with low nanomolar affinity. utu.finih.govresearchgate.netnih.govresearchgate.net

The modulatory potency of this compound on GABA- and THIP-induced responses in native forebrain GABAARs of wild-type and δ knockout mice showed no difference. utu.finih.govresearchgate.netresearchgate.net

Here is a summary of this compound's effects on GABAAR subtypes:

GABAAR SubtypeAgonist Efficacy (Recombinant)Positive Modulation Efficacy (Recombinant)Potency (Recombinant)[3H]Muscimol Binding Stimulation
δ-GABAARsHigher than γ2-GABAARs utu.finih.govresearchgate.netnih.govresearchgate.netMore effective than γ2-GABAARs utu.finih.govresearchgate.netnih.govNo significant difference compared to γ2-GABAARs utu.finih.govresearchgate.netnih.govAbsent utu.finih.govresearchgate.netnih.govresearchgate.net
γ2-GABAARsLower than δ-GABAARs utu.finih.govresearchgate.netnih.govresearchgate.netLess effective than δ-GABAARs utu.finih.govresearchgate.netnih.govNo significant difference compared to δ-GABAARs utu.finih.govresearchgate.netnih.govConcentration-dependent stimulation utu.finih.govresearchgate.netnih.govresearchgate.net

In Vivo Pharmacological Characterization of this compound in Animal Models

In vivo studies in animal models have investigated the effects of this compound on neuronal excitability and behavior, providing insights into its potential therapeutic relevance.

Modulation of Neuronal Excitability in Rodent Models

This compound has been shown to modulate neuronal excitability in rodent models. This compound (1 μM, 10 s) significantly enhances the gaboxadol-mediated current in pyramidal neurons of the prefrontal cortex. medchemexpress.com this compound's modulation of extrasynaptic GABAARs has been associated with its behavioral effects in studies. utu.finih.gov Augmentation of tonic inhibition, which is mediated by extrasynaptic δ-containing receptors, is considered important in overexcited states like epileptic seizures. utupub.fi this compound has been shown to have a therapeutic effect on amygdala-kindled seizures in male Wistar rats, reducing the seizure response. medchemexpress.com

Behavioral Effects of this compound in Preclinical Models

Preclinical studies have demonstrated various behavioral effects of this compound in animal models. This compound has shown antianxiety effects in male Sprague Dawley rats, reducing the number of vocalizations and partially reversing freezing behavior at certain doses. medchemexpress.com this compound has also been shown to alleviate anxiety, stress, and cognitive deficits in the phencyclidine (PCP) rat model of schizophrenia. utu.finih.gov In mice, this compound exerted dose-dependent stress-reducing and anxiolytic effects. nih.gov this compound (4 mg/kg) significantly weakened the motor coordination of male Sprague Dawley rats under the synergistic effect of alcohol. medchemexpress.com

Here is a summary of observed behavioral effects of this compound:

Animal ModelBehavioral Effect(s)
Male Sprague Dawley ratsAntianxiety effects (reduced vocalizations, reversed freezing) medchemexpress.com
Male Sprague Dawley ratsWeakened motor coordination under alcohol medchemexpress.com
Male Wistar ratsTherapeutic effect on amygdala-kindled seizures medchemexpress.com
PCP rat model of schizophreniaAlleviated anxiety, stress, and cognitive deficits utu.finih.gov
MiceStress-reducing and anxiolytic effects nih.gov

Investigation of this compound in Models of Neurological Disorders

Preclinical investigations have explored the potential of this compound in various neurobiological models relevant to neurological disorders, focusing primarily on its interactions with γ-aminobutyric acid type A (GABA_A) receptors, particularly those containing the delta subunit. This compound functions as an allosteric agonist and a positive allosteric modulator (Ago-PAM) of δ-GABA_A receptors. uni.lua2bchem.comchemicalbook.com This mechanism is considered key to its observed effects in these models, as dysfunctional GABA_A receptor signaling, especially involving tonic GABA currents mediated by extrasynaptic receptors, is associated with several neurological conditions. a2bchem.com

Studies have demonstrated that this compound exhibits superior brain permeability in mice compared to DS2, another compound active at delta-containing receptors. uni.lua2bchem.com Brain concentrations reaching 1 μM were observed 60 minutes following subcutaneous administration at 2 mg/kg in mice. uni.lua2bchem.com

Investigation in the phencyclidine (PCP) rat model of schizophrenia has shown that this compound can alleviate anxiety, stress, and cognitive deficits. uni.lua2bchem.com These behavioral improvements were linked to this compound's modulation of extrasynaptic GABA_A receptors. uni.lua2bchem.com Further research in rat prefrontal cortical neurons indicated that this compound potentiates both phasic and tonic currents evoked by THIP (a GABA_A receptor superagonist). uni.lua2bchem.com Similarly, in murine dentate gyrus granule cells, this compound enhanced both phasic and tonic inhibition, both when administered alone and when co-applied with THIP. uni.lua2bchem.com Systemic administration of this compound in rats resulted in brain concentrations within the range effective at recombinant GABA_A receptors. uni.lu

In models of seizure activity, this compound has shown a therapeutic effect. Specifically, it reduced the number of amygdala-ignited seizures in male Wistar rats. Data from this model indicated a reduction in seizure response.

Preclinical evaluation has also included the assessment of anxiolytic effects. This compound demonstrated antianxiety effects in male Sprague Dawley (SD) rats. Behavioral measures in these studies included observing vocalizations and freezing behavior.

Electrophysiological studies using recombinant receptors have provided insights into this compound's selectivity. This compound was found to be a more potent and effective agonist at δ-GABA_A receptors compared to γ2-GABA_A receptors. uni.lua2bchem.comchemicalbook.com While it modulated recombinant δ-GABA_A receptors more effectively than γ2-GABA_A receptors, no significant differences in potency were noted between these subtypes. uni.lua2bchem.comchemicalbook.com Interestingly, this compound induced a concentration-dependent stimulation of [3H]muscimol binding to γ2-GABA_A receptors, an effect not observed with δ-GABA_A receptors. a2bchem.comchemicalbook.com This phenomenon is hypothesized to be due to this compound shifting low-affinity γ2-GABA_A receptors towards a higher affinity desensitized state, thereby increasing sites capable of binding GABA_A agonists with low nanomolar affinity. a2bchem.comchemicalbook.com

The following table summarizes some of the reported preclinical behavioral findings:

ModelSpeciesObserved EffectRelevant Behavior Measured
Phencyclidine (PCP) model of schizophreniaRatAlleviation of anxiety, stress, and cognitive deficitsNot explicitly detailed in source snippets for specific data points, but general behavioral improvements noted. uni.lua2bchem.com
Amygdala-kindled seizuresMale Wistar RatReduced seizure responseReduction in the number of vocalizations and a partial reversal of freezing behavior at certain doses. Reduction in amygdala kindled seizures response.
AnxietyMale SD RatAntianxiety effectsReduction in the number of vocalizations and a partial reversal of freezing behavior at certain doses.

Collectively, these preclinical investigations highlight this compound's activity in neurobiological models relevant to several neurological disorders, supporting its potential as a tool compound for exploring the role of extrasynaptic GABA_A receptor transmission in the central nervous system. uni.lua2bchem.com

Advanced Methodologies in Aa29504 Research

Radioligand Binding Assays in Elucidating AA29504 Modulatory Behavior

Radioligand binding assays are a key technique used to investigate the allosteric modulatory behavior of this compound and its impact on agonist binding properties in both native and recombinant GABA A receptors. nih.govnih.govutu.fiutupub.fi These assays help to quantify molecular parameters derived from single or multiple ligand-bound states. nih.govutu.fi

Studies utilizing radioligand binding assays have examined the effects of this compound on the binding of tritiated ([³H]) ligands such as [³H]GABA, [³H]muscimol, and [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate). nih.govnih.govutupub.fi For instance, this compound has been shown to stimulate [³H]GABA and [³H]muscimol binding in forebrain membranes from both wild-type (WT) and δ subunit knockout (δKO) mice in a concentration-dependent manner. nih.govutupub.fi Furthermore, this compound potentiated GABA- and THIP-induced displacement of [³H]EBOB binding in both WT and δKO mouse forebrains. nih.govnih.govutupub.fi

Interestingly, research has revealed a concentration-dependent stimulation of [³H]muscimol binding to γ2-GABA A Rs by this compound, a phenomenon not observed in δ-GABA A Rs. nih.govnih.gov This suggests that this compound may shift low-affinity γ2-GABA A Rs towards a higher affinity desensitized state, thereby increasing the number of sites capable of binding GABA A R agonists with high affinity. nih.govnih.gov

Electrophysiological Techniques for Functional Assessment of this compound

Electrophysiological techniques are crucial for assessing the functional properties of this compound at GABA A receptors, including acutely prepared brain slices, cultured neurons, and recombinant expression systems like Xenopus oocytes and stable HEK293 cell lines. researchgate.netnih.govutu.fi These methods allow for the measurement of ion currents mediated by GABA A receptors in response to this compound.

Studies using electrophysiology have shown that this compound can enhance both phasic and tonic currents induced by GABA A R superagonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) in rat cortical brain slices and mouse dentate gyrus granule cells. researchgate.netnih.govutu.fi In recombinant receptor systems, this compound has been found to be a more potent and effective agonist at δ-GABA A Rs compared to γ2-GABA A Rs. researchgate.netnih.govutu.fi While this compound positively modulated the activity of recombinant δ-GABA A Rs more effectively than γ2-GABA A Rs, significant differences in potency were not consistently noted in these studies. researchgate.netnih.govutu.fi

Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing human recombinant GABA A Rs has demonstrated that this compound acts as an allosteric GABA A R agonist with low intrinsic activity at concentrations between 3 and 30 μM. nih.gov this compound was found to be essentially equipotent as a positive allosteric modulator (PAM) across 13 tested GABA A R subtypes, but it modulated GABA EC₅-evoked currents through αβδ subtypes to substantially higher levels than those through αβγ₂S subtypes. nih.gov This differential modulation of GABA efficacy highlights the importance of both the δ and α subunits in determining this compound's effects. nih.gov

In Silico Analysis for Structural and Mechanistic Insights into this compound Action

In silico analysis, including molecular modeling and docking studies, provides valuable structural and mechanistic insights into how this compound interacts with GABA A receptors. nih.govnih.govbiorxiv.orgbiorxiv.orgmdpi.comusm.mydovepress.com These computational approaches help to predict potential binding sites and understand the molecular determinants of this compound's activity.

Based on functional properties observed in studies with numerous mutant GABA A Rs and in silico analysis of its low-energy conformations, this compound is proposed to act through an allosteric site located in the transmembrane β(+)/α(-) interface of the GABA A R. nih.govnih.gov This site is also targeted by other modulators, such as etomidate (B1671615). nih.govnih.govbiorxiv.orgbiorxiv.org In silico studies suggest that this compound and etomidate may exert their effects through the same or overlapping binding sites between the α-TM1 and β-TM3 transmembrane domains. nih.gov

Molecular modeling can aid in predicting ligand-receptor binding affinity, the intensity and nature of interactions, and molecular reactivity. mdpi.com Electronic structure studies can shed light on critical regions of molecules and their interactions with receptors. mdpi.com

Gene Editing and Knockout Models in Delineating this compound Subunit Selectivity

Gene editing and knockout models, particularly using techniques like CRISPR/Cas9, are instrumental in delineating the subunit selectivity of compounds like this compound by allowing researchers to study receptor function in the absence of specific subunits. nih.govnih.govutu.fiutupub.fisfari.orgstanford.edunih.govfrontiersin.orgpeerj.com

Studies using δ subunit knockout (δKO) mice have been employed to confirm the selectivity of this compound to δ-GABA A Rs. nih.govnih.govutu.fiutupub.fi By comparing the effects of this compound in WT and δKO mice, researchers can infer the contribution of the δ subunit to the observed pharmacological responses. For example, radioligand binding assays in forebrains of WT and δKO mice have been used to examine this compound's influence on agonist binding properties in native receptors. nih.govnih.govutu.fiutupub.fi While this compound stimulated [³H]muscimol and [³H]GABA binding in both WT and δKO mice, it had no effect on GABA-agonist binding to recombinant αβδ receptors while strongly stimulating it at αβγ2 receptors, which has led to questioning the hypothesis of this compound being strictly δ subunit-specific in all contexts. utupub.fi

Knockout models provide a platform for understanding the functional roles of specific receptor subunits and how their absence affects the modulation by compounds like this compound. nih.govnih.govutu.fiutupub.firesearchgate.net

Molecular Biology Approaches for Receptor Subunit Expression and Characterization

Molecular biology approaches are fundamental for expressing and characterizing specific GABA A receptor subunits and their combinations, which is essential for understanding this compound's interactions with defined receptor subtypes. utu.finih.govresearchgate.netwilddata.cnmdpi.comcolab.wsmeduniwien.ac.at Techniques such as cloning, mRNA injection into Xenopus oocytes, and transfection of mammalian cell lines (e.g., HEK293 cells) are widely used. utu.finih.govmdpi.comcolab.ws

By expressing specific combinations of α, β, γ, and δ subunits, researchers can create recombinant GABA A receptors that mimic native receptor subtypes found in the brain. utu.finih.govmdpi.commeduniwien.ac.at This allows for controlled studies of this compound's potency and efficacy at these defined receptor compositions using electrophysiology and radioligand binding assays. nih.govnih.govutu.fiutupub.finih.gov For instance, studies have compared this compound's effects on recombinant δ-GABA A Rs and γ2-GABA A Rs expressed in HEK293 cells or Xenopus oocytes to determine its relative activity at these subtypes. researchgate.netnih.govutu.finih.gov

Molecular biology techniques also facilitate the creation of mutant receptor subunits to probe the impact of specific amino acid residues on this compound binding and modulation, further refining the understanding of its mechanism of action and binding site. nih.govnih.govbiorxiv.orgbiorxiv.org

Broader Academic Implications and Future Research Directions for Aa29504

AA29504 as a Pharmacological Tool for Investigating Extrasynaptic GABAAR Transmission

This compound has emerged as a crucial pharmacological tool for the exploration of extrasynaptic GABA-A receptor (GABAAR) transmission. nih.gov These receptors, often containing the δ-subunit, are typically located outside of the synapse and are responsible for mediating a persistent, low-level inhibitory current known as tonic inhibition. imrpress.com The unique properties of δ-containing GABAARs (δ-GABAARs) make them a compelling target for modulating neuronal excitability in a sustained manner. nih.govnih.gov

The utility of this compound stems from its role as an Ago-PAM that shows a preference for δ-GABAARs. researchgate.netutu.fi Electrophysiological studies on recombinant receptors have demonstrated that this compound is a more potent and effective agonist at δ-GABAARs compared to the more common γ2-containing receptors. nih.govnih.govresearchgate.net As a positive allosteric modulator, it enhances the activity of recombinant δ-GABAARs more effectively than γ2-GABAARs. nih.govresearchgate.net These characteristics, combined with its ability to cross the blood-brain barrier, make this compound a valuable probe for studying the physiological and behavioral roles of extrasynaptic GABAARs in various experimental settings, including brain slices, cultured neurons, and in vivo models. nih.govresearchgate.net Its use has been associated with the modulation of extrasynaptic GABAARs in studies examining its behavioral effects. nih.govresearchgate.net

Desensitization-Modifying Allosteric Modulation of γ2-GABAARs by this compound

One of the most significant findings from the research on this compound is its novel and subtype-dependent effect on receptor desensitization. nih.gov While it potentiates δ-GABAARs, it exhibits a distinct mechanism of action on γ2-containing GABAARs (γ2-GABAARs), which are primarily located at synaptic sites. nih.govnih.govmedchemexpress.com

Research has revealed that this compound causes a concentration-dependent stimulation of agonist binding (specifically [3H]muscimol) to γ2-GABAARs, an effect that is absent in δ-GABAARs. nih.govutu.firesearchgate.net This phenomenon is explained by this compound's ability to act as a desensitization-modifying allosteric modulator (DAM) at γ2-GABAARs. nih.govutu.fi It shifts these receptors from a low-affinity resting state to a high-affinity desensitized state. researchgate.netnih.govresearchgate.net This action uncovers new binding sites capable of binding GABAAR agonists with very high (low nanomolar) affinity. nih.govnih.govutu.fi This unique modulatory profile suggests that this compound could have a profound influence on the efficacy, duration, and plasticity of synaptic GABAergic responses, a possibility that warrants further investigation. nih.govresearchgate.netresearchgate.net

Differential Effects of this compound on GABAAR Subtypes
Propertyδ-containing GABAARs (Extrasynaptic)γ2-containing GABAARs (Synaptic)
Agonist Activity Higher potency and efficacy. nih.govnih.govresearchgate.netLower potency and efficacy. nih.govnih.govresearchgate.net
Positive Allosteric Modulation (PAM) Higher efficacy modulation of GABA-evoked currents. nih.govnih.govLower efficacy modulation of GABA-evoked currents. nih.gov
Effect on [3H]muscimol Binding No stimulation observed. nih.govresearchgate.netConcentration-dependent stimulation. nih.govutu.firesearchgate.net
Proposed Mechanism Acts as an Ago-PAM. researchgate.netutu.fiActs as a desensitization-modifying allosteric modulator (DAM), shifting receptors to a high-affinity desensitized state. nih.govutu.fi

Contributions of this compound Research to the Understanding of Allosteric GABAAR Modulation Complexity

The detailed pharmacological profiling of this compound has significantly contributed to the understanding that allosteric modulation of GABAARs is far more complex than previously appreciated. nih.gov Studies involving mutant GABAARs and in silico modeling suggest that this compound acts at an allosteric site located in the transmembrane β(+)/α(-) subunit interface. nih.gov This site is also thought to be the target for other modulators, such as the anesthetic etomidate (B1671615). nih.gov

However, this compound's activity challenges established notions about the pharmacology of this binding site. nih.gov Unlike other modulators that act at this interface, this compound does not exhibit a substantial preference for receptors containing β2 or β3 subunits over those with the β1 subunit. nih.gov This finding indicates that targeting the β(+)/α(-) interface does not automatically confer β2/β3-selectivity. nih.gov Furthermore, research has shown that the modulatory effects of this compound are not only dependent on the presence of a δ versus a γ2 subunit but are also influenced by the specific α-subunit present in the receptor complex. nih.gov These findings underscore the intricate nature of GABAAR pharmacology and highlight this compound as a key compound for dissecting these complexities. nih.gov

Translational Research Prospects and Challenges for δ-GABAAR Modulators like this compound

The unique pharmacological properties of δ-GABAARs make them an attractive therapeutic target for a variety of neurological and psychiatric disorders, including epilepsy, schizophrenia, and stress-related conditions. researchgate.netnih.gov Modulators like this compound, which show selectivity for these extrasynaptic receptors, hold significant translational promise. nih.gov this compound itself has demonstrated superior brain permeability compared to other experimental δ-GABAAR modulators and has shown efficacy in an animal model of schizophrenia by alleviating cognitive deficits. nih.govresearchgate.net

Unexplored Therapeutic Potentials and Novel Research Avenues for this compound

The distinctive mechanism of this compound opens up several novel avenues for future research and potential therapeutic applications. The repeated call in scientific literature for further investigation into its role as a desensitization-modifying modulator underscores a critical area of inquiry. nih.govresearchgate.netutu.firesearchgate.net Understanding how this specific action on γ2-GABAARs influences synaptic plasticity, network oscillations, and ultimately, behavior, could reveal new therapeutic strategies for disorders characterized by aberrant synaptic activity.

The compound's unique structure-activity profile could serve as a template for the rational design of new, even more selective GABAAR modulators. Future research could focus on developing analogs of this compound that isolate its effects on either δ- or γ2-containing receptors, providing cleaner pharmacological tools and potentially more targeted therapeutics. Given its demonstrated preclinical efficacy in a model of cognitive deficits, exploring the potential of this compound and similar compounds in other conditions involving cognitive impairment, such as Alzheimer's disease or Fragile X syndrome, represents a logical and promising direction for future studies. nih.govnih.gov

Q & A

Q. What are the primary pharmacological mechanisms of AA29504 at GABAA receptors, and how do they compare to established PAMs like etomidate?

  • This compound binds to the β+/α- transmembrane interface of GABAA receptors, a site shared with other PAMs such as etomidate and PPTQ . However, unlike these ligands, this compound lacks β-subunit selectivity, as shown in α6β3γ2, α6β3δ, and α6β3 receptor binding assays . Methodologically, researchers should employ radioligand displacement assays and mutational analysis (e.g., β2-M286A and α1-M236A mutations) to validate binding kinetics and subunit interactions .

Q. How should researchers design concentration-response experiments for this compound to assess its modulatory effects?

  • Use a logarithmic concentration range (e.g., 10<sup>−7</sup> to 10<sup>−5</sup> M) to generate sigmoidal curves for receptor binding or electrophysiological responses . Include controls for receptor subtype specificity (e.g., α6β3γ2 vs. α6β3δ) and follow ARRIVE guidelines for experimental replication, ensuring detailed reporting of procedures, statistical variability (mean ± SD), and effect sizes .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on GABAA receptor subtypes?

  • Linear regression analysis (as in ) is critical for modeling log-concentration vs. binding percentage relationships. Pair this with ANOVA for comparing subtype-specific responses (e.g., α6β3γ2 vs. α6β3δ). Report confidence intervals for effect sizes to quantify uncertainty .

Advanced Research Questions

Q. How can contradictory findings about this compound's β-subunit selectivity be resolved experimentally?

  • Contradictions may arise from differences in receptor subunit composition or experimental conditions. Address this by:
  • Conducting parallel assays using homogeneous receptor subtypes (e.g., α1β2γ2 vs. α6β3γ2) .
  • Applying site-directed mutagenesis (e.g., β2-M286A) to isolate steric or functional contributions to selectivity .
  • Using principal contradiction analysis to prioritize variables (e.g., subunit expression levels) that dominate observed effects .

Q. What methodologies optimize the integration of computational modeling with experimental validation for this compound's allosteric modulation?

  • Combine molecular docking (targeting the β+/α- interface) with electrophysiological validation in transfected HEK cells . Validate computational predictions using free-energy perturbation (FEP) calculations and compare results with experimental EC50 values. Reference frameworks like BART for iterative model refinement .

Q. How should researchers address discrepancies between in vitro binding data and in vivo anxiolytic efficacy for this compound?

  • Apply a multi-modal approach:
  • Perform pharmacokinetic studies to assess brain penetration and metabolic stability.
  • Use behavioral assays (e.g., elevated plus maze) in murine models, ensuring sample sizes align with power analysis .
  • Cross-validate results with ex vivo receptor occupancy assays to link binding affinity to functional outcomes .

Q. What strategies ensure reproducibility when replicating this compound studies from primary literature?

  • Adhere to standardized protocols for receptor preparation (e.g., transient vs. stable transfection systems).
  • Publish raw datasets and code for statistical analysis as supplementary materials .
  • Use checklists (e.g., ARRIVE 2.0) to document experimental variables, including acclimatization periods and rationale for dosage selection .

Data Contradiction and Analysis

Q. How can the "principal contradiction" framework guide the interpretation of this compound's dual PAM/agonist effects?

  • Identify the dominant factor (e.g., β-subunit composition vs. ligand concentration) driving functional outcomes. For example, at low concentrations, this compound may act primarily as a PAM, while higher concentrations induce agonist-like effects. Use stepwise regression to quantify the relative contributions of these variables .

Q. What qualitative methods complement quantitative data in resolving contradictions about this compound's mechanism?

  • Employ iterative hypothesis testing, where electrophysiological data (quantitative) are triangulated with molecular dynamics simulations (qualitative) to refine binding models. Follow Coursera's qualitative research principles for systematic data triangulation .

Experimental Design and Validation

Q. How can researchers design a robust protocol to test this compound's anxiolytic potential while controlling for off-target effects?

  • Implement a tiered strategy:
  • In vitro: Screen for off-target activity using panels of CNS receptors (e.g., serotonin, dopamine).
  • In vivo: Use β-subunit-specific knockout mice to isolate GABAA-mediated effects .
  • Controls: Include vehicle, positive controls (e.g., diazepam), and blinded data analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.